molecular formula C18H16BrF2N7S B4540906 N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-(5-{[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]METHYL}-1,3,4-THIADIAZOL-2-YL)AMINE

N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-(5-{[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]METHYL}-1,3,4-THIADIAZOL-2-YL)AMINE

Cat. No.: B4540906
M. Wt: 480.3 g/mol
InChI Key: TZGXLQCAOMLBQP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-(5-{[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]METHYL}-1,3,4-THIADIAZOL-2-YL)AMINE is a complex organic compound that features a combination of pyrazole and thiadiazole rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-(5-{[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]METHYL}-1,3,4-THIADIAZOL-2-YL)AMINE typically involves multi-step organic reactions. Common steps may include:

    Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazines with 1,3-diketones.

    Introduction of the benzyl group: This step often involves alkylation reactions.

    Formation of the thiadiazole ring: This can be synthesized by the reaction of thiosemicarbazides with carboxylic acids or their derivatives.

    Coupling of the two rings: This step may involve nucleophilic substitution or other coupling reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole or thiadiazole rings.

    Reduction: Reduction reactions could be used to modify the functional groups attached to the rings.

    Substitution: Various substitution reactions can occur, especially at the bromine and methyl groups.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce new functional groups.

Scientific Research Applications

N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-(5-{[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]METHYL}-1,3,4-THIADIAZOL-2-YL)AMINE could have various applications in scientific research:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigation of its potential as a therapeutic agent due to its unique structure.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it could interact with molecular targets such as enzymes, receptors, or nucleic acids, affecting their function through binding or chemical modification.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-(5-METHYL-1,3,4-THIADIAZOL-2-YL)AMINE
  • N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-(5-{[4-CHLORO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]METHYL}-1,3,4-THIADIAZOL-2-YL)AMINE

Uniqueness

The presence of the 4-bromo-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl group makes N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-(5-{[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]METHYL}-1,3,4-THIADIAZOL-2-YL)AMINE unique compared to similar compounds. This unique structure could confer distinct biological or chemical properties, making it a compound of interest for further study.

Properties

IUPAC Name

N-(1-benzylpyrazol-3-yl)-5-[[4-bromo-3-(difluoromethyl)-5-methylpyrazol-1-yl]methyl]-1,3,4-thiadiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrF2N7S/c1-11-15(19)16(17(20)21)26-28(11)10-14-23-24-18(29-14)22-13-7-8-27(25-13)9-12-5-3-2-4-6-12/h2-8,17H,9-10H2,1H3,(H,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZGXLQCAOMLBQP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1CC2=NN=C(S2)NC3=NN(C=C3)CC4=CC=CC=C4)C(F)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrF2N7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

480.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-(5-{[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]METHYL}-1,3,4-THIADIAZOL-2-YL)AMINE
Reactant of Route 2
N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-(5-{[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]METHYL}-1,3,4-THIADIAZOL-2-YL)AMINE
Reactant of Route 3
Reactant of Route 3
N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-(5-{[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]METHYL}-1,3,4-THIADIAZOL-2-YL)AMINE
Reactant of Route 4
Reactant of Route 4
N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-(5-{[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]METHYL}-1,3,4-THIADIAZOL-2-YL)AMINE
Reactant of Route 5
N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-(5-{[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]METHYL}-1,3,4-THIADIAZOL-2-YL)AMINE
Reactant of Route 6
Reactant of Route 6
N-(1-BENZYL-1H-PYRAZOL-3-YL)-N-(5-{[4-BROMO-3-(DIFLUOROMETHYL)-5-METHYL-1H-PYRAZOL-1-YL]METHYL}-1,3,4-THIADIAZOL-2-YL)AMINE

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